3-Bromo-5,8-dichloroquinolin-4(1H)-one
Description
Properties
CAS No. |
1204810-87-6 |
|---|---|
Molecular Formula |
C9H4BrCl2NO |
Molecular Weight |
292.941 |
IUPAC Name |
3-bromo-5,8-dichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrCl2NO/c10-4-3-13-8-6(12)2-1-5(11)7(8)9(4)14/h1-3H,(H,13,14) |
InChI Key |
YLGWJYVHYIBOKQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)Br)Cl |
Synonyms |
3-Bromo-5,8-dichloro-4-hydroxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Halogen positioning and substituent type significantly influence the electronic properties and reactivity of quinolinone derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Property Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-5,8-dichloroquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via bromination of a pre-chlorinated quinolinone scaffold. For example, N-bromosuccinimide (NBS) in acetic acid or dichloromethane is commonly used for regioselective bromination at the 3-position . Reaction optimization should include:
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis.
- Monitoring via TLC or HPLC to track intermediate formation.
- Post-reaction purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Crystallize the compound in solvents like DMSO or methanol .
- NMR spectroscopy : Analyze , , and -NMR (if applicable) to confirm substituent positions. For example, downfield shifts in carbonyl carbons (~190 ppm) and coupling patterns in aromatic protons validate the quinolinone core .
- High-resolution mass spectrometry (HRMS) : Match experimental m/z values with theoretical calculations (e.g., CHBrClNO requires 292.94 g/mol) .
Q. What are the dominant reactivity patterns of this compound in substitution and oxidation reactions?
- Methodological Answer :
- Nucleophilic substitution : The bromine at C3 is susceptible to substitution with amines or thiols under mild conditions (e.g., KCO in DMF, 60°C). Monitor regioselectivity using -NMR to avoid overhalogenation .
- Oxidation : The carbonyl group at C4 can be oxidized to a carboxylic acid using KMnO in acidic conditions. Control reaction time to prevent ring degradation .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potentials and frontier molecular orbitals. This predicts sites for electrophilic/nucleophilic attacks .
- Compare with analogs (e.g., 6-bromo-3-chloroquinolin-4-ol) to assess how chlorine at C5 vs. C8 alters electron-withdrawing effects .
Q. What strategies resolve contradictory data in bromination efficiency across studies?
- Methodological Answer :
- Controlled variable analysis : Compare brominating agents (Br vs. NBS), solvent polarity, and reaction scales. For instance, NBS in acetic acid reduces side products compared to Br .
- Kinetic studies : Use stopped-flow NMR to monitor intermediate formation rates. Low yields may stem from competing dimerization or hydrolysis pathways .
Q. How does the position of halogens influence the biological activity of quinolinone derivatives?
- Methodological Answer :
- Comparative assays : Test 3-bromo-5,8-dichloro against analogs (e.g., 3-bromo-6,8-dichloro) in antimicrobial assays. The C5/C8 chlorine positions may enhance membrane permeability via lipophilicity adjustments .
- QSAR modeling : Correlate substituent positions with IC values to identify pharmacophoric features .
Q. What advanced techniques characterize non-covalent interactions (e.g., protein binding) involving this compound?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding affinity to target enzymes (e.g., bacterial topoisomerases).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .
Contradictions and Resolutions
Q. Why do some studies report low yields in bromination despite optimized conditions?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
